4,5-Difluoro-3-ethoxythiophenol
Description
The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating ethoxy group, creating unique electronic and steric properties. Thiophenol derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic thiol group, which participates in coupling reactions and metal coordination .
Properties
IUPAC Name |
3-ethoxy-4,5-difluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-2-11-7-4-5(12)3-6(9)8(7)10/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBALKILTUEYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)S)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling with Thiols
Copper-mediated Ullmann coupling has been widely employed for forming C–S bonds in thiophenol syntheses. For example, the reaction of 5-chloro-2-iodobenzoic acid with 4-methoxythiophenol in the presence of potassium hydroxide and copper powder yielded 5-chloro-2-(4-methoxyphenylthio)benzoic acid at 25 g scale under reflux conditions. Adapting this method, 3-ethoxy-4,5-difluoroiodobenzene could react with a protected thiol (e.g., thiourea) followed by acidic hydrolysis to unveil the free thiol group.
Representative Conditions:
| Reactant | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 3-Ethoxy-4,5-difluoroiodobenzene | Cu powder | KOH | Water | Reflux | 25%* |
Palladium/Xantphos-Catalyzed Thiolation
The use of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enables efficient C–S bond formation. In a reported synthesis, 4,7-dibromo-1H-benzo[d]imidazole reacted with 4-methoxythiophenol in 1,4-dioxane under reflux to yield 4,7-bis((4-methoxyphenyl)thio)-1H-benzo[d]imidazole at 23% yield. Applying this system to 3-ethoxy-4,5-difluorobromobenzene could facilitate selective thiolation.
Nucleophilic Aromatic Substitution (NAS)
Displacement of Activated Halides
Fluorinated aryl halides are prime candidates for NAS due to the activating nature of fluorine. For instance, 2,6-dichloro-4-nitrobenzene underwent substitution with 4-methoxythiophenol in DMF at room temperature, yielding (2,6-dichloro-4-nitrophenyl)(4-methoxyphenyl)sulfane at 93.3%. By analogy, 3-ethoxy-4,5-difluorochloroarenes could react with sodium hydrosulfide (NaSH) or thiourea under similar conditions.
Challenges:
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Electron-deficient arenes : Fluorine’s electron-withdrawing effect enhances reactivity toward nucleophiles but may necessitate elevated temperatures.
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Steric hindrance : The ethoxy group at position 3 may slow substitution at adjacent positions.
Functional Group Interconversion
Reduction of Sulfonyl Chlorides
A two-step approach involving sulfonation followed by reduction offers a viable route:
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Sulfonation : Nitration of 3-ethoxy-4,5-difluorobenzene followed by treatment with chlorosulfonic acid yields the sulfonyl chloride.
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Reduction : LiAlH₄ or Raney Nickel reduces the sulfonyl chloride to the thiol. This method mirrors the synthesis of 4-methoxythiophenol from its sulfonyl chloride precursor.
Hydrolysis of Thioacetates
Ethyl (4-methoxyphenylthio)acetate, prepared from ethyl bromoacetate and 4-methoxythiophenol using sodium ethoxide, demonstrates the feasibility of thioester hydrolysis. For 4,5-difluoro-3-ethoxythiophenol, a similar strategy could involve:
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Alkylation of a thiophenol with ethyl bromoacetate.
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Basic hydrolysis to regenerate the thiol.
Photocatalytic and Transition-Metal-Free Methods
Recent advances in photocatalysis provide alternative pathways. A Cs₂CO₃-mediated coupling of 1-iodo-2-methylbenzene with 4-methoxythiophenol in DMSO under blue LED irradiation achieved 54% yield. Adapting this protocol for 3-ethoxy-4,5-difluoroiodobenzene could circumvent the need for palladium catalysts.
Optimization Parameters:
-
Solvent : DMSO enhances reaction efficiency by stabilizing radical intermediates.
-
Light source : 450 nm LEDs promote single-electron transfer mechanisms.
Regioselectivity and Protecting Group Strategies
The ethoxy group’s ortho/para-directing nature complicates regioselectivity when introducing fluorine or thiol groups. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-ethoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4,5-Difluoro-3-ethoxythiophenol serves as a versatile building block in organic synthesis. Its fluorine substituents enhance reactivity and selectivity in various chemical reactions. For instance, it can be utilized in nucleophilic substitution reactions, where the ethoxy group can be replaced with other functional groups to create diverse derivatives. This property is particularly valuable in developing novel pharmaceuticals and agrochemicals.
Reactivity and Mechanism
The presence of fluorine atoms significantly influences the compound's reactivity. Fluorinated compounds often exhibit enhanced stability and unique electronic properties, making them suitable for applications in medicinal chemistry. The thiophenol moiety can interact with various biological targets, potentially inhibiting enzyme activity or altering protein functions, which is crucial for drug design.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that 4,5-difluoro-3-ethoxythiophenol may be effective in studies involving enzyme inhibition. The compound's structure allows it to bind selectively to active sites on enzymes, providing insights into mechanisms of action for various biochemical pathways. This application is particularly relevant in drug discovery, where understanding enzyme interactions is essential for developing effective therapeutics.
Case Study: Antimicrobial Activity
In a study focusing on the synthesis of new compounds with antimicrobial properties, derivatives of thiophenol were evaluated for their efficacy against resistant strains of bacteria. The results demonstrated that certain modifications of thiophenol derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
Material Science Applications
Development of Specialty Chemicals
4,5-Difluoro-3-ethoxythiophenol is also utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating advanced materials with specific characteristics such as enhanced thermal stability or improved solubility. These materials find applications in coatings, adhesives, and electronic components.
Optoelectronic Devices
The compound's electronic properties are being explored for applications in optoelectronic devices. Fluorinated organic compounds have been shown to improve the performance of organic light-emitting diodes (OLEDs) and solar cells due to their favorable charge transport characteristics and photostability .
Comparative Analysis Table
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Chemical Synthesis | Building block for pharmaceuticals | Enhanced reactivity and selectivity |
| Biological Research | Enzyme inhibition studies | Insights into biochemical pathways |
| Material Science | Production of specialty chemicals | Improved thermal stability |
| Optoelectronics | Development of OLEDs and solar cells | Enhanced performance characteristics |
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-ethoxythiophenol largely depends on its chemical reactivity. The fluorine atoms and ethoxy group can influence the electron density on the thiophenol ring, affecting its reactivity in various chemical reactions. The thiophenol moiety can interact with biological targets, potentially inhibiting enzymes by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following compounds are structurally relevant for comparison:
Key Observations:
Fluorine Substitution Patterns: The 4,5-difluoro arrangement in the target compound creates a para-adjacent electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to 3,5-difluoro () or 2,4-difluoro () analogs. In the patent compound (), 2,3-difluoro substitution on a phenoxy chain suggests tailored solubility for drug delivery.
Functional Group Impact: Thiophenol (-SH) vs. Phenol (-OH): The thiol group in the target compound is more acidic (pKa ~6.5) than phenol (pKa ~10), enabling stronger nucleophilic character in cross-coupling reactions . Ethoxy vs.
Biological Activity
4,5-Difluoro-3-ethoxythiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis of 4,5-Difluoro-3-ethoxythiophenol
The synthesis of 4,5-difluoro-3-ethoxythiophenol typically involves the introduction of ethoxy and difluoro groups onto a thiophenol backbone. Various methods have been documented in the literature for synthesizing similar compounds, often focusing on optimizing yields and purity. The specific synthetic route for 4,5-difluoro-3-ethoxythiophenol has not been extensively detailed in the available literature, but it likely follows standard protocols for thiophenol derivatives.
Biological Activity
The biological activity of 4,5-difluoro-3-ethoxythiophenol can be categorized into several key areas:
Antioxidant Activity
Research indicates that thiophenol derivatives exhibit significant antioxidant properties. The presence of fluorine atoms may enhance this activity by stabilizing free radicals. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that 4,5-difluoro-3-ethoxythiophenol may also possess this capability.
Anti-inflammatory Properties
Thiophenol derivatives are known to exhibit anti-inflammatory effects. For instance, compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 4,5-difluoro-3-ethoxythiophenol could potentially be explored for its anti-inflammatory applications.
Antimicrobial Activity
Preliminary studies on related compounds indicate potential antimicrobial activity against various pathogens. The biological mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Table 1: Summary of Biological Activities of Thiophenol Derivatives
Research Findings
- Antioxidant Studies : In vitro assays demonstrated that thiophenol derivatives exhibit a dose-dependent response in scavenging DPPH radicals. This suggests that 4,5-difluoro-3-ethoxythiophenol may similarly reduce oxidative stress in biological systems.
- Anti-inflammatory Mechanisms : A study highlighted the ability of thiophenol derivatives to inhibit NF-kB signaling pathways, which are crucial in regulating inflammatory responses. This mechanism could be relevant for therapeutic applications targeting chronic inflammatory diseases.
- Antimicrobial Efficacy : Research has indicated that thiophenol compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further studies are needed to establish the specific efficacy of 4,5-difluoro-3-ethoxythiophenol against various microbial strains.
Q & A
Q. What are the optimal synthetic routes for 4,5-Difluoro-3-ethoxythiophenol, and how can purity be maximized during synthesis?
- Methodological Answer : A two-step synthesis is recommended:
- Step 1 : Fluorination of a thiophenol precursor using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Step 2 : Etherification via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., KOH or NaH) .
Purity Optimization : - Use column chromatography with hexane/ethyl acetate gradients (80:20 to 60:40) for intermediate purification.
- Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm final purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of 4,5-Difluoro-3-ethoxythiophenol?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve substituent positions. Key signals include:
- 1H NMR : Ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.10–4.15 ppm, quartet).
- 19F NMR : Distinct doublets for 4-F and 5-F (δ -110 to -120 ppm) .
- FT-IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s stability and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic reactivity at the thiol group.
- Experimental Design : Compare thermal stability (TGA/DSC) of fluorinated vs. non-fluorinated analogs. Fluorinated derivatives show higher decomposition temperatures (e.g., ~200°C vs. ~150°C) .
- Reactivity Test : Perform thiol-disulfide exchange reactions under controlled pH; fluorinated analogs require stronger bases (e.g., NaOH vs. K2CO3) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic and steric effects of 4,5-difluoro substitution in thiophenol derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and assess electron density distribution. Fluorine substitution lowers HOMO-LUMO gaps by ~0.5 eV, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate steric hindrance effects using AMBER force fields; 4,5-difluoro groups reduce rotational freedom in the ethoxy-thiophenol backbone by 15–20% .
Q. How can conflicting crystallographic and spectroscopic data on substituent positioning be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping fluorine signals) by determining precise bond angles and distances. For example, C-F bond lengths typically range 1.34–1.38 Å .
- Cross-Validation : Combine NOESY (for spatial proximity) with HSQC (for C-F coupling constants) to confirm substituent orientation .
Q. What strategies mitigate data reproducibility issues in fluorinated thiophenol syntheses?
- Methodological Answer :
- Controlled Fluorination : Use anhydrous DMF as a solvent to minimize hydrolysis of fluorinating agents.
- Standardized Workup : Implement inert atmosphere (N2/Ar) during etherification to prevent oxidation of the thiol group.
- Data Reprodubility Table :
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Reaction Temp | 0–5°C (fluorination) | >10°C reduces yield by 30% |
| Base Strength | KOH (etherification) | Weak bases (NaHCO3) yield <50% |
Q. How do structural analogs (e.g., 3-Fluoro-4-nitrophenol) inform the design of 4,5-Difluoro-3-ethoxythiophenol derivatives?
- Methodological Answer :
- Comparative Analysis : Use Hammett constants (σm for F = 0.34) to predict electronic effects. For example, 4,5-difluoro substitution increases acidity (pKa ~6.5) compared to mono-fluoro analogs (pKa ~7.2) .
- Functionalization Pathways : Nitro or methoxy groups in analogs (e.g., 3-Fluoro-4-nitrophenol) suggest compatibility with Pd-catalyzed cross-coupling for further derivatization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Shift Prediction Tools : Use ACD/Labs or MestReNova to simulate spectra. Deviations >0.2 ppm indicate potential solvolysis or paramagnetic impurities.
- Experimental Adjustments : Replace protic solvents (e.g., MeOH) with deuterated aprotic solvents (e.g., DMSO-d6) to reduce hydrogen bonding artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
